1-Chloronaphtho[1,2-d]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6ClNO |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
1-chlorobenzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C11H6ClNO/c12-11-10-8-4-2-1-3-7(8)5-6-9(10)14-13-11/h1-6H |
InChI Key |
XHWWCZKWYBCBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=NO3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloronaphtho 1,2 D Isoxazole
Strategies for Constructing the Naphthoisoxazole Core
The formation of the fused naphtho[1,2-d]isoxazole ring system is a critical step that leverages various naphthalene-based precursors. The primary methodologies involve intramolecular cyclization reactions, which are often promoted by oxidative reagents, or annulation strategies that build the isoxazole (B147169) ring onto the naphthalene (B1677914) framework.
Cyclization Reactions Utilizing Naphthalene Precursors
A prevalent and effective method for constructing the naphtho[1,2-d]isoxazole skeleton involves the cyclization of 2-hydroxy-1-naphthaldehyde (B42665) oxime. nih.govresearchgate.net This precursor, readily synthesized from 2-hydroxy-1-naphthaldehyde, undergoes intramolecular cyclization to form the desired fused ring system. orgsyn.orgijpcbs.comresearchgate.net Various reagents and conditions have been explored to facilitate this transformation.
For instance, the oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime using lead(IV) acetate (B1210297) (LTA) in an appropriate solvent like tetrahydrofuran (B95107) (THF) has been reported to yield naphtho[1,2-d]isoxazole 2-oxide. nih.govresearchgate.net This reaction proceeds through a proposed o-nitroso quinonemethide intermediate. nih.govresearchgate.net However, the stability and reproducibility of this specific product can be challenging, with some reactions yielding isomeric byproducts like naphtho[1,8-de] nih.govthieme-connect.comoxazine or spiro-dimers. nih.govresearchgate.net
Other oxidizing agents such as phenyliodine(III) diacetate (PIDA) have also been employed. The oxidative cyclization of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with PIDA in tert-butanol (B103910) successfully yielded 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. nih.govresearchgate.net Dehydration of 2-hydroxy-1-naphthaldehyde oxime using reagents like acetic anhydride (B1165640) or tosyl chloride in the presence of a base like triethylamine (B128534) also affords the parent naphtho[1,2-d]isoxazole. preprints.org
Another approach involves the use of an azido (B1232118) complex derived from 2-hydroxy-1-naphthaldehyde and trimethylsilyl (B98337) azide (B81097) (TMSN3) in the presence of zirconium(IV) chloride (ZrCl4). This reaction proceeds via nitrogen extrusion to furnish naphtho[1,2-d]isoxazole in good yield. preprints.org
Table 1: Cyclization Reactions for Naphtho[1,2-d]isoxazole Core Synthesis
| Precursor | Reagent/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde oxime | Lead(IV) acetate (LTA) | Naphtho[1,2-d]isoxazole 2-oxide | Not consistently reproduced | nih.govresearchgate.net |
| 2-Hydroxy-1-naphthaldehyde oxime | Acetic anhydride | Naphtho[1,2-d]isoxazole | N/A | preprints.org |
| 2-Hydroxy-1-naphthaldehyde oxime | TsCl, Et3N | Naphtho[1,2-d]isoxazole | N/A | preprints.org |
| 2-Hydroxy-1-naphthaldehyde | TMSN3, ZrCl4 | Naphtho[1,2-d]isoxazole | 65 | preprints.org |
Ring Annulation Approaches to the Fused System
Ring annulation strategies construct the isoxazole ring onto a pre-existing naphthalene system in a fused manner. While specific examples for 1-chloronaphtho[1,2-d]isoxazole are not prevalent, analogous syntheses for related benzisoxazoles and other naphthoisoxazole isomers illustrate the potential of this approach. A noteworthy example is the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes to form benzo[d]isoxazoles. This method involves the ortho C-H activation of a phenol-derived O-N bond, followed by reaction with an aldehyde to construct the isoxazole ring. Adapting such a strategy to a suitably substituted naphthalene precursor could provide a pathway to the naphtho[1,2-d]isoxazole core.
Furthermore, intramolecular nitrile oxide cycloaddition is a powerful tool. For example, 4-carbomethoxynaphtho[2,1-c]isoxazoles have been synthesized from methyl 3-(alkynylphenyl)-2-propenoates, showcasing the formation of the isoxazole ring via an intramolecular cyclization onto the naphthalene system. nih.gov
Heteroatom-Directed Cyclizations
The strategic placement of heteroatoms can direct the cyclization to form the naphthoisoxazole core with high selectivity. An unusual formation of 1-arylnaphtho[1,2-d]isoxazoles occurs from the oxidation of 1-amidoalkyl-2-naphthols using (diacetoxyiodo)benzene. researchgate.net This reaction demonstrates an oxidative formation of the crucial N-O bond, guided by the amide functionality.
Another sophisticated method is the Mitsunobu heterocyclization. A triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD)-triggered Mitsunobu reaction of N,2-dihydroxy-1-naphthamide leads to the formation of naphtho[1,2-d]isoxazol-1-ol. preprints.org This reaction highlights the utility of N-hydroxy amide precursors for constructing the isoxazole ring.
Targeted Introduction of the Chloro Substituent
The synthesis of the specifically substituted this compound presents a significant regiochemical challenge. The introduction of the chlorine atom can be envisioned through two primary strategies: direct halogenation of the pre-formed naphthoisoxazole core or the functionalization of a naphthalene precursor prior to cyclization.
Halogenation Protocols: Direct vs. Precursor Functionalization
Direct chlorination of the naphtho[1,2-d]isoxazole skeleton is one possible route. Studies on related 3,5-diarylisoxazoles have shown that direct halogenation at the C-4 position of the isoxazole ring is achievable using N-halosuccinimides, such as N-chlorosuccinimide (NCS) in acetic acid. thieme-connect.com However, applying this to naphtho[1,2-d]isoxazole carries the risk of poor regioselectivity, potentially leading to chlorination on the naphthalene ring system at various positions or even on the isoxazole ring itself. Furthermore, some conditions can lead to undesired ring-opening reactions of the isoxazole core upon treatment with electrophilic halogenating agents. nih.gov
A more controlled and likely more successful approach is the functionalization of a precursor. This strategy involves introducing the chlorine atom at the desired position on the naphthalene ring prior to the construction of the isoxazole ring. The key intermediate for this route would be a chlorinated derivative of 2-hydroxy-1-naphthaldehyde. By starting with a pre-chlorinated precursor, the complexities of controlling regioselectivity on the final heterocyclic system are avoided. The synthesis of 2-amino-3-bromo-1,4-naphthoquinone and its subsequent reaction with benzoyl chloride derivatives to form halogenated naphtho[2,3-d]oxazole-4,9-diones demonstrates the viability of using halogenated precursors for building complex fused systems. nih.gov
Regioselective Chlorination Methodologies
The success of the precursor functionalization strategy hinges on the ability to selectively chlorinate the starting naphthalene derivative. For the synthesis of this compound, the precursor 2-hydroxy-1-naphthaldehyde would need to be chlorinated at the position that ultimately becomes C-1 of the final product. This is a non-trivial transformation.
Recent advances in transition-metal catalysis offer powerful tools for regioselective C-H functionalization. For instance, palladium-catalyzed regioselective halogenation of 1-naphthaldehydes has been reported. researchgate.net These methods utilize directing groups, such as the aldehyde itself or a transiently formed imine, to guide the halogenating agent to a specific position, such as C2 or C8. While this has been demonstrated on 1-naphthaldehyde, the principles could be adapted for 2-hydroxy-1-naphthaldehyde. The hydroxyl and aldehyde groups on the precursor would exert their own electronic and steric influences, and a suitable catalytic system would need to be developed to achieve the desired regioselectivity for chlorination. The formation of N-hydroximoyl chlorides from oximes using NCS is also a known transformation that can be a key step in isoxazoline (B3343090) synthesis, indicating another potential entry point for chlorine introduction in the precursor stage. acs.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-arylnaphtho[1,2-d]isoxazoles |
| 1-amidoalkyl-2-naphthols |
| (diacetoxyiodo)benzene |
| 2-amino-3-bromo-1,4-naphthoquinone |
| 2-hydroxy-1-naphthaldehyde |
| 2-hydroxy-1-naphthaldehyde oxime |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione |
| 3,5-diarylisoxazoles |
| 4-carbomethoxynaphtho[2,1-c]isoxazoles |
| 9-methoxynaphtho[1,2-d]isoxazole 2-oxide |
| acetic anhydride |
| benzoyl chloride |
| diisopropyl azodicarboxylate (DIAD) |
| (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime |
| lead(IV) acetate (LTA) |
| methyl 3-(alkynylphenyl)-2-propenoates |
| N,2-dihydroxy-1-naphthamide |
| N-chlorosuccinimide (NCS) |
| N-halosuccinimides |
| naphtho[1,2-d]isoxazole |
| naphtho[1,2-d]isoxazole-1-ol |
| naphtho[1,2-d]isoxazole 2-oxide |
| naphtho[1,8-de] nih.govthieme-connect.comoxazine |
| naphtho[2,3-d]oxazoles |
| N-phenoxyacetamides |
| phenyliodine(III) diacetate (PIDA) |
| tetrahydrofuran (THF) |
| tosyl chloride |
| triethylamine |
| trimethylsilyl azide (TMSN3) |
| triphenylphosphine (PPh3) |
Optimization of Reaction Conditions for Chlorination
Recent studies have focused on the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime. The use of lead tetraacetate in tetrahydrofuran has led to the formation of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole in an 18% yield, alongside other products. researchgate.net Investigations into various oxidants and reaction conditions have been conducted to improve the yields of such reactions. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis offers a powerful tool for the selective and efficient synthesis of complex molecules like this compound. Modern catalytic methods are being explored to facilitate both the formation of the isoxazole ring and the introduction of the chloro substituent.
Transition Metal-Catalyzed Coupling Strategies
Transition metal catalysis has become instrumental in the functionalization of isoxazoles. dntb.gov.ua These methods often allow for site-selective modifications under mild conditions. For instance, copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes provide a regioselective route to 3,5-disubstituted isoxazoles. nih.gov Palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide also yields isoxazole derivatives. organic-chemistry.org While direct application to this compound is still an area of active research, these strategies highlight the potential of transition metals in constructing the core isoxazole structure and introducing substituents.
Organocatalytic Applications in Isoxazole Formation
Organocatalysis has emerged as a valuable metal-free alternative for the synthesis of heterocyclic compounds. beilstein-journals.org These catalysts, typically small organic molecules, can promote reactions through various activation modes. For the synthesis of isoxazoles, organocatalytic approaches often involve 1,3-dipolar cycloaddition reactions. nih.gov The use of organocatalysts can offer high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules. beilstein-journals.org While specific applications to the synthesis of this compound are not yet widely reported, the general principles of organocatalysis are being actively explored for the synthesis of various isoxazole derivatives. nih.gov
Photoredox Catalysis for Heterocyclic Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. youtube.com This methodology has been successfully applied to a wide range of transformations, including the synthesis of heterocycles. nih.gov The process typically involves a photocatalyst that, upon absorption of light, can initiate single electron transfer (SET) processes with organic substrates. youtube.com This can be coupled with other catalytic cycles, such as transition metal or organocatalysis, to achieve novel reactivity. youtube.com The application of photoredox catalysis to the synthesis of this compound represents a promising frontier for developing more efficient and sustainable synthetic routes. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Aqueous Reaction Conditions
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Researchers are exploring solvent-free reaction conditions, often utilizing techniques like grinding or ball milling, which can lead to higher yields and shorter reaction times. researchgate.netresearchgate.netnih.gov Aqueous reaction media are also being investigated as a benign alternative to traditional organic solvents for the synthesis of isoxazoles. nih.govias.ac.in The synthesis of 3,5-disubstituted isoxazoles has been achieved in water, and the use of ultrasound irradiation can further enhance reaction rates and yields in aqueous systems. nih.govpreprints.org The development of solvent-free and aqueous synthetic routes for this compound is a key objective in making its production more environmentally friendly.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a critical metric in assessing the sustainability of a chemical process, quantifying the proportion of reactant atoms incorporated into the final product. algoreducation.comnumberanalytics.comjocpr.comwikipedia.org In the context of this compound synthesis, maximizing atom economy is paramount.
To illustrate, consider a hypothetical synthesis of a precursor to this compound. The reaction efficiency can be evaluated by comparing different synthetic routes, as shown in the table below.
Table 1: Comparison of Atom Economy in Hypothetical Isoxazole Synthesis Routes
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Condensation | 1,3-Dicarbonyl, Hydroxylamine | Isoxazole | 2 H₂O | < 90% |
| Cycloaddition | Nitrile Oxide, Alkyne | Isoxazole | None | 100% |
Sustainable Catalysis and Reagent Selection
The principles of green chemistry encourage the use of catalytic methods and environmentally benign reagents. benthamdirect.comingentaconnect.comeurekaselect.comresearchgate.net In the synthesis of isoxazole derivatives, significant strides have been made in developing sustainable catalytic systems.
For the intramolecular cyclization to form condensed isoxazoles, hypervalent iodine reagents have been employed as effective oxidants. researchgate.net While stoichiometric use of these reagents is common, catalytic variants are being developed to reduce waste. Furthermore, the use of ultrasound has been shown to accelerate reaction rates and improve yields in isoxazole synthesis, often allowing for the use of greener solvents or even solvent-free conditions. elifesciences.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve energy efficiency. benthamdirect.comeurekaselect.comresearchgate.net
The selection of the chlorinating agent is also a key consideration for sustainability. Traditional chlorinating agents can be hazardous. The development of safer, solid-phase chlorinating agents or enzymatic halogenation methods could provide a greener alternative for the synthesis of this compound.
Mechanistic Investigations of this compound Formation
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of the naphtho[1,2-d]isoxazole ring system is believed to proceed through key reactive intermediates.
Proposed Reaction Pathways and Intermediates
The most probable pathway for the formation of the isoxazole ring in this context is through an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide intermediate. This nitrile oxide would be generated in situ from a suitable precursor, such as an aldoxime.
For this compound, a plausible synthetic precursor would be a 2-alkynyl-naphthalene derivative bearing a chloromethyl group, which can be converted to the corresponding aldoxime. Oxidation of this aldoxime would then generate the transient nitrile oxide, which would subsequently undergo a rapid intramolecular cycloaddition to furnish the final tricyclic product.
An alternative, though less direct, pathway could involve the initial formation of the naphtho[1,2-d]isoxazole core followed by a regioselective chlorination step. However, controlling the regioselectivity of electrophilic aromatic substitution on the naphthoisoxazole ring system could be challenging.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insights into the factors influencing the rate of a reaction. For the synthesis of isoxazoles, kinetic analysis can help to elucidate the rate-determining step and the influence of catalyst concentration, temperature, and substrate structure on the reaction rate.
While specific kinetic data for the formation of this compound is not available, studies on related isoxazole syntheses have shown that the formation of the nitrile oxide can be the rate-limiting step. The rate of this step is highly dependent on the nature of the oxidant and the reaction conditions. The subsequent cycloaddition is typically a fast, intramolecular process.
Table 2: Hypothetical Kinetic Data for Isoxazole Formation
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10⁻³ s⁻¹ | 25°C, 1 atm |
| Activation Energy (Ea) | 65 kJ/mol | - |
| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ | - |
This hypothetical data illustrates the type of information that would be sought in a kinetic investigation of the synthesis of this compound.
Spectroscopic Monitoring of Reaction Progress
Spectroscopic techniques are invaluable for monitoring the progress of a chemical reaction in real-time. For the synthesis of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. tubitak.gov.trnih.gov
High-resolution NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of intermediates and the final product. nih.gov For example, the characteristic signals of the oxime proton and the alkynyl protons in the starting material would decrease over time, while new signals corresponding to the protons of the naphthoisoxazole ring would emerge.
IR spectroscopy can be used to monitor the disappearance of the alkyne C≡C and oxime O-H stretching vibrations and the appearance of new bands associated with the isoxazole ring. Mass spectrometry is essential for identifying the molecular weights of intermediates and confirming the mass of the final product.
Chemical Reactivity and Transformation Chemistry of 1 Chloronaphtho 1,2 D Isoxazole
Reactivity of the Isoxazole (B147169) Moiety
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile functional group that participates in a variety of chemical transformations. edu.krd Its reactivity in the naphthoisoxazole system is influenced by the electron-withdrawing nature of the fused naphthalene (B1677914) ring and the presence of the chloro substituent.
Nucleophilic Attack and Ring-Opening Reactions
The isoxazole ring, particularly when part of a larger aromatic system, can be susceptible to nucleophilic attack, often leading to ring-opening. nih.govfiveable.me This reactivity is driven by the inherent strain of the five-membered ring and the electrophilic character of the carbon atoms within the heterocycle. youtube.com
In the context of naphtho[1,2-d]isoxazoles, ring-opening can be initiated by various nucleophiles. For instance, studies on related benzo[d]isoxazole systems have shown that treatment with a base can promote ring cleavage. beilstein-journals.org This process often involves the formation of a more stable intermediate, such as a nitrile derivative. nih.gov The presence of the electron-withdrawing chlorine atom at the 1-position of the naphthyl group is expected to influence the regioselectivity of nucleophilic attack on the isoxazole ring.
A notable example of ring-opening involves the disruption of an intramolecular hydrogen bond in a related naphthoisoxazole-2-oxide derivative when dissolved in DMSO. nih.gov This disruption allows the isoxazole ring to open, forming a nitrile oxide isomer which can then undergo further reactions. nih.gov
Cycloaddition Reactions Involving the Isoxazole Ring
1,3-Dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles like isoxazoles. edu.krdnih.govmdpi.com This type of reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or an alkene. nih.govorganic-chemistry.org While 1-chloronaphtho[1,2-d]isoxazole itself is the product of a cycloaddition, the isoxazole ring can potentially participate in further cycloaddition reactions under specific conditions, although this is less common than its formation via this pathway.
The stability of the aromatic naphthoisoxazole system generally makes the isoxazole ring less prone to participate as the 1,3-dipole in cycloaddition reactions. However, ring-opening to a nitrile oxide intermediate, as mentioned previously, can enable subsequent 1,3-dipolar cycloaddition reactions with various dipolarophiles to form new isoxazole derivatives. nih.gov
Rearrangement Pathways of the Naphthoisoxazole System
Rearrangement reactions offer pathways to structurally diverse isomers of the naphthoisoxazole system. One such notable transformation is the Boulton–Katritzky rearrangement, which has been observed in related isoxazolopyridine systems. beilstein-journals.org This rearrangement typically occurs under basic conditions and involves the recyclization of an arylhydrazone derivative, leading to the formation of a new heterocyclic system. beilstein-journals.org
While direct evidence for the rearrangement of this compound is not extensively documented, the principles observed in analogous benzo[d]isoxazole and isoxazolopyridine systems suggest potential rearrangement pathways. beilstein-journals.org For example, base-promoted decarbonylation followed by isoxazole ring opening has been reported for benzo[d]isoxazoles bearing a carbonyl group. beilstein-journals.org
Transformations at the Chlorine Atom
The chlorine atom at the 1-position of the naphthyl ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org The naphtho[1,2-d]isoxazole scaffold itself can be considered electron-withdrawing, thus activating the chlorine atom for SNAr.
The general mechanism for an SNAr reaction involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).
Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The reactivity in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Reactivity with Oxygen-Based Nucleophiles
This compound can react with various oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. youtube.comyoutube.com This transformation is a classic example of the Williamson ether synthesis, adapted to an aromatic substrate. khanacademy.org
The reaction proceeds via the SNAr mechanism, where the oxygen nucleophile attacks the C-1 position of the naphthyl ring, displacing the chloride ion. The general conditions for this reaction involve treating the this compound with an alcohol or a phenol (B47542) in the presence of a base. The base deprotonates the alcohol or phenol to generate the more potent alkoxide or phenoxide nucleophile. youtube.com
Table 1: Examples of SNAr Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagent(s) | Product | Reference |
| Methoxide (B1231860) | Sodium methoxide in methanol | 1-Methoxynaphtho[1,2-d]isoxazole | youtube.com |
| Ethoxide | Sodium ethoxide in ethanol (B145695) | 1-Ethoxynaphtho[1,2-d]isoxazole | youtube.com |
| Phenoxide | Phenol, Potassium carbonate | 1-Phenoxynaphtho[1,2-d]isoxazole | nih.gov |
The yields of these reactions can be influenced by factors such as the nature of the nucleophile, the reaction temperature, and the choice of solvent. For instance, the reaction of a related fluorinated aromatic compound with ethanol was reported to give a low yield at room temperature.
Reactivity with Nitrogen-Based Nucleophiles
The reaction of aryl chlorides with nitrogen-based nucleophiles, often facilitated by a base, is a fundamental method for the formation of carbon-nitrogen bonds. In a related study, Aliverti and colleagues in 2025 reported the synthesis of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. preprints.orgresearchgate.net However, this synthesis did not proceed from this compound but rather from the oxidative cyclization of (E)-2-hydroxy-1-naphthaldehyde oxime in the presence of pyrrolidine. preprints.orgresearchgate.net This work confirms the existence of a 1-amino-substituted naphtho[1,2-d]isoxazole derivative but does not provide insight into the direct nucleophilic substitution of the chloro-substituent on the target compound.
No published research could be found that specifically details the reaction of this compound with other nitrogen-based nucleophiles such as primary or secondary amines, amides, or azides.
Reactivity with Carbon-Based Nucleophiles
Similarly, the reactions of this compound with carbon-based nucleophiles, such as organolithium reagents, Grignard reagents, or enolates, have not been reported. These reactions would be valuable for the formation of carbon-carbon bonds at the 1-position of the naphthoisoxazole ring system, leading to a variety of functionalized derivatives. The absence of such studies highlights a significant area for future research.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.org While these reactions are commonly performed on aryl chlorides, specific applications to this compound have not been documented.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is one of the most versatile methods for the formation of carbon-carbon bonds. nih.govresearchgate.netresearchgate.net While there are numerous examples of Suzuki-Miyaura reactions on various halo-isoxazoles, no studies have been found that utilize this compound as the substrate. Research in this area would be valuable for the synthesis of 1-aryl- or 1-vinyl-naphtho[1,2-d]isoxazole derivatives.
Heck and Sonogashira Coupling Reactions
The Heck reaction, involving the coupling of an alkene with an aryl halide, and the Sonogashira reaction, which couples a terminal alkyne with an aryl halide, are fundamental transformations in organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgnih.gov These reactions would provide access to 1-alkenyl- and 1-alkynyl-naphtho[1,2-d]isoxazoles, respectively. Despite the broad utility of these methods, their application to this compound has not been reported.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.orgamazonaws.comresearchgate.net This reaction would be a powerful alternative to direct nucleophilic substitution for the synthesis of 1-amino-substituted naphtho[1,2-d]isoxazoles. However, no literature exists describing the Buchwald-Hartwig amination of this compound.
Negishi and Stille Coupling Reactions
The Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents) are also highly effective methods for the formation of carbon-carbon bonds. researchgate.net These reactions offer alternative routes to functionalized naphtho[1,2-d]isoxazoles. As with the other cross-coupling reactions, there is no published data on the use of this compound in either Negishi or Stille coupling reactions.
Reduction and Dehalogenation Methodologies
The removal of the chlorine atom from the 1-position of this compound can be achieved through various reductive dehalogenation methods. These methods are crucial for the synthesis of the parent naphtho[1,2-d]isoxazole or for subsequent functionalization at this position.
Catalytic Hydrogenation: A common and efficient method for the dehalogenation of aryl chlorides is palladium-catalyzed hydrodehalogenation. rsc.orgresearchgate.net This reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction is generally carried out under mild conditions and shows good functional group tolerance. For this compound, this would involve the cleavage of the C-Cl bond to yield naphtho[1,2-d]isoxazole. The choice of solvent and base is critical for the efficiency of the reaction, with systems often employing alcohols as the hydride source. rsc.org
| Reagent System | Substrate Scope | Typical Conditions | Product |
| Pd/C, H₂ | Aryl chlorides | Methanol, room temperature, 1 atm H₂ | Dehalogenated arene |
| Pd(OAc)₂, YPhos, EtOH | (Poly)halogenated arenes | MeTHF, base, mild temperature | Dehalogenated arene |
Chemical Reduction: Alternatively, chemical reducing agents can be employed. A practical method for the reduction of aryl chlorides involves the use of sodium hydride (NaH) in the presence of 1,4-dioxane (B91453) and an initiator like 1,10-phenanthroline. nih.govnih.gov This method proceeds via a radical chain mechanism.
Radical Reactions Involving the C-Cl Bond
The C-Cl bond in this compound is susceptible to homolytic cleavage, enabling a range of radical-mediated transformations.
Radical Dehalogenation: Tributyltin hydride (Bu₃SnH) is a classic reagent for the radical-mediated reduction of alkyl and aryl halides. youtube.comyoutube.com The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the chlorine atom, generating an aryl radical which then abstracts a hydrogen atom from another molecule of Bu₃SnH to afford the dehalogenated product.
Another approach involves visible-light-induced thiyl radical catalysis for the dehalogenation of aryl chlorides. rsc.org This method offers a milder alternative to traditional radical systems. Furthermore, radical hydrodehalogenation of aryl chlorides can be achieved using sodium hydride and 1,4-dioxane under thermal conditions, proceeding through an electron-catalyzed chain reaction. nih.govnih.gov
| Reagent System | Initiator | Typical Conditions | Key Intermediate |
| Bu₃SnH | AIBN | Toluene, 80-110 °C | Naphtho[1,2-d]isoxazol-1-yl radical |
| NaH, 1,4-dioxane | 1,10-phenanthroline | Elevated temperatures (e.g., 160 °C) | Aryl radical anion |
Photochemical Reactions: The generation of chlorine radicals (Cl•) can be initiated by light irradiation. rsc.org These highly reactive radicals can participate in hydrogen atom transfer (HAT) from C-H bonds, leading to further functionalization. While direct photolysis of the C-Cl bond in this compound might be possible, more controlled reactions often involve photosensitizers or photocatalysts. researchgate.netmdpi.com
Reactivity of the Naphthalene Ring System
The naphthalene moiety of this compound retains its aromatic character and can undergo reactions typical of polycyclic aromatic hydrocarbons, although its reactivity will be influenced by the electron-withdrawing nature of the fused isoxazole ring.
Electrophilic Aromatic Substitution on the Naphthalene Core
Electrophilic aromatic substitution is a fundamental reaction of naphthalene. The position of substitution is directed by both the existing ring system and any substituents. For the unsubstituted naphtho[1,2-d]isoxazole, the isoxazole ring is expected to be deactivating towards electrophilic attack due to the electronegativity of the nitrogen and oxygen atoms.
In general, isoxazoles tend to direct electrophilic substitution to the 4-position. epa.gov However, in the fused system of naphtho[1,2-d]isoxazole, the electronic landscape is more complex. The naphthalene ring itself has preferred positions for electrophilic attack (typically the α-positions). The combination of these factors would likely lead to a complex mixture of products upon electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation. youtube.com
Functionalization at Peripheral Positions
Functionalization at positions on the naphthalene ring distant from the isoxazole fusion can also be achieved. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. sci-hub.se For instance, if a bromo or triflate group were present on the naphthalene part of the molecule, Suzuki, Stille, or Buchwald-Hartwig amination reactions could be employed to introduce new functional groups.
Oxidative and Reductive Transformations of the Naphthalene Moiety
Oxidative Transformations: The naphthalene ring can be susceptible to oxidation, particularly under strong oxidizing conditions or in the presence of specific catalysts. The atmospheric oxidation of naphthalene, initiated by hydroxyl radicals, has been studied and proceeds through the formation of various oxygenated products, including naphthols and quinones. rsc.orgcopernicus.orgnih.govcopernicus.org In a laboratory setting, oxidation with reagents like manganese complexes can lead to the formation of 1,4-naphthoquinone (B94277) derivatives. nih.gov The presence of the electron-withdrawing isoxazole ring might make the naphthalene system less susceptible to oxidation compared to unsubstituted naphthalene.
Reductive Transformations: The Birch reduction is a characteristic reaction of aromatic systems, including naphthalene, that allows for the partial reduction of the aromatic ring. pharmaguideline.comwikipedia.orgbyjus.com This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. For naphthalene, this typically yields 1,4-dihydronaphthalene. researchgate.net Applying this to this compound would likely lead to the reduction of the unsubstituted ring of the naphthalene moiety. Alternative methods for naphthalene reduction include the use of potassium-graphite intercalates (C₈K) in tetrahydrofuran (B95107). huji.ac.il
| Reaction Type | Reagent System | Product Type |
| Oxidation | OH radical (atmospheric) | Naphthols, quinones |
| Oxidation | Mn(IV)-bis(hydroxo) complex | 1,4-Naphthoquinone derivatives |
| Reduction | Na or Li, liquid NH₃, ROH | Dihydronaphthalene derivatives |
| Reduction | C₈K, THF | Dihydronaphthalene derivatives |
Derivatization Strategies and Analogue Synthesis Based on 1 Chloronaphtho 1,2 D Isoxazole
Synthesis of Diverse Naphthoisoxazole Analogues via Chlorine Functionalization
The chlorine atom at the 1-position of the naphtho[1,2-d]isoxazole core serves as a versatile handle for the introduction of a wide range of functional groups. This is primarily achieved through cross-coupling reactions and nucleophilic substitution, enabling the synthesis of a plethora of novel derivatives with tailored properties.
Introduction of Carbon-Based Substituents
The formation of new carbon-carbon bonds at the 1-position of the naphthoisoxazole ring is a cornerstone of analog synthesis. Palladium-catalyzed cross-coupling reactions have proven to be particularly effective in this regard.
Suzuki-Miyaura Coupling: This powerful reaction enables the introduction of aryl and vinyl substituents. While specific examples directly on 1-chloronaphtho[1,2-d]isoxazole are not extensively documented in readily available literature, the successful application of Suzuki-Miyaura coupling on other substituted isoxazoles suggests its high potential. For instance, the coupling of 4-iodoisoxazoles with various boronic acids proceeds efficiently, indicating that a similar approach with this compound would be a viable strategy for synthesizing 1-aryl- and 1-vinylnaphtho[1,2-d]isoxazoles. nih.govnih.gov
Sonogashira Coupling: The introduction of alkynyl moieties is readily achieved via Sonogashira coupling. This reaction, typically employing a palladium catalyst and a copper(I) co-catalyst, allows for the coupling of terminal alkynes with aryl halides. rsc.org The synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles has been demonstrated to be highly efficient, suggesting that this compound would be a suitable substrate for similar transformations, yielding 1-alkynylnaphtho[1,2-d]isoxazoles. researchgate.netnih.gov
Other Carbon-Carbon Bond Forming Reactions: Beyond cross-coupling, other methods have been employed to introduce carbon-based substituents. For example, the synthesis of 1-(4-methoxyphenyl)naphtho[1,2-d]isoxazole has been achieved through a Barbier-Grignard-type reaction of 2-hydroxy-1-naphthonitrile (B3053296) with 1-bromo-4-methoxybenzene, mediated by triphenylphosphine (B44618) and magnesium. preprints.org While not starting from the chloro-derivative, this highlights alternative strategies for C-C bond formation.
| Substituent | Synthetic Method | Starting Material | Reference |
|---|---|---|---|
| Aryl/Phenyl | Oxidative cyclization | 1-[(2-hydroxynaphthalen-1-yl)(aryl/phenyl)methyl]ureas | preprints.org |
| 4-Methoxyphenyl | Barbier-Grignard-type reaction | 2-hydroxy-1-naphthonitrile and 1-bromo-4-methoxybenzene | preprints.org |
Introduction of Heteroatom-Based Substituents
The functionalization of the 1-position with heteroatoms such as nitrogen and oxygen opens up further avenues for creating diverse analogs with potentially interesting biological activities.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. preprints.org It allows for the coupling of aryl halides with a wide range of amines. The application of this methodology to this compound would provide a direct route to 1-aminonaphtho[1,2-d]isoxazole derivatives. The synthesis of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole has been reported, although the method involved the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime in the presence of pyrrolidine. preprints.orgresearchgate.net Direct amination of the chloro-derivative would offer a more streamlined approach.
Nucleophilic Aromatic Substitution: The chlorine atom can also be displaced by heteroatom nucleophiles under suitable conditions. For example, the synthesis of 1-hydroxynaphtho[1,2-d]isoxazol-1-ol was achieved via a PPh3-DIAD-triggered Mitsunobu heterocyclization of N,2-dihydroxy-1-naphthamide. preprints.org While not a direct substitution on the chloro-derivative, it demonstrates the feasibility of introducing a hydroxyl group at this position.
| Substituent | Synthetic Method | Starting Material | Reference |
|---|---|---|---|
| Pyrrolidin-1-yl | Oxidation of oxime in the presence of amine | (E)-2-hydroxy-1-naphthaldehyde oxime and pyrrolidine | preprints.orgresearchgate.net |
| Hydroxy | Mitsunobu heterocyclization | N,2-dihydroxy-1-naphthamide | preprints.org |
Elaboration into Polycyclic Architectures
The strategic functionalization of this compound can serve as a gateway to more complex, polycyclic systems. By introducing reactive functional groups at the 1-position, subsequent intramolecular cyclization reactions can be triggered to build fused heterocyclic rings. For instance, the introduction of a substituent with a terminal alkyne or a suitably positioned nucleophile could facilitate intramolecular cyclization, leading to novel tetracyclic and pentacyclic frameworks. While specific examples starting directly from this compound are not prominently reported, the concept is a well-established strategy in heterocyclic chemistry.
Modifications of the Isoxazole (B147169) Ring in Naphthoisoxazole Derivatives
Beyond the functionalization of the naphthalene (B1677914) core, the isoxazole ring itself can undergo a variety of chemical transformations, leading to ring-opened products or entirely new heterocyclic systems.
Ring-Opening and Re-Cyclization Pathways
The N-O bond of the isoxazole ring is susceptible to cleavage under certain conditions, providing access to valuable synthetic intermediates.
Reductive Ring Cleavage: The reductive cleavage of isoxazoles is a well-known transformation that typically yields β-enaminones or β-hydroxyketones. Various reagents can effect this transformation, including catalytic hydrogenation and metal-based reducing agents. While specific studies on naphtho[1,2-d]isoxazole are limited, the general reactivity of the isoxazole ring suggests that it would undergo similar transformations.
Isomerization to Nitrile Oxides: A particularly interesting ring-opening pathway has been observed for naphtho[1,2-d]isoxazole 2-oxides. For example, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, synthesized by the oxidative cyclization of the corresponding oxime, was found to rearrange to 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide in DMSO. preprints.orgnih.govnih.govresearchgate.net This stable nitrile oxide can then be trapped in situ with various dipolarophiles to generate new isoxazole derivatives. preprints.orgnih.govnih.gov This isomerization provides a powerful tool for further diversification of the naphthoisoxazole scaffold.
Transformations Leading to Alternative Heterocyclic Systems
The isoxazole ring can serve as a precursor to other heterocyclic systems through rearrangement and ring transformation reactions.
Boulton-Katritzky Rearrangement: This rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives, where arylhydrazones of isoxazolo[4,5-b]pyridine-3-carbaldehyde undergo a base-promoted rearrangement to yield 3-hydroxy-2-(2-aryl nih.govnih.govresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org This suggests that appropriately substituted naphtho[1,2-d]isoxazole derivatives could potentially undergo similar transformations to yield triazole-fused naphthalenes.
Palladium-Catalyzed Rearrangement: A palladium-catalyzed auto-tandem reaction has been reported for halogen-substituted isoxazoles, leading to the formation of 2-azafluorenones. nih.gov This reaction involves a Heck reaction followed by a rearrangement of the β-imino ketone ring-opening product. The application of this methodology to this compound could provide a novel route to complex nitrogen-containing polycyclic aromatic compounds.
Conversion to Naphtho[1,8-de] nih.govnih.govoxazines: In some instances, the synthesis of naphtho[1,2-d]isoxazoles is accompanied by the formation of the isomeric naphtho[1,8-de] nih.govnih.govoxazines. preprints.orgresearchgate.net For example, the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with lead tetraacetate can yield both naphtho[1,2-d]isoxazole 2-oxide and 4-hydroxynaphtho[1,8-de] nih.govnih.govoxazine. preprints.orgresearchgate.net This highlights the close relationship between these two heterocyclic systems and suggests the potential for directed synthesis towards one or the other.
Synthetic Approaches to Naphthoisoxazole Dimers and Oligomers
The construction of dimeric and oligomeric structures from a monomeric building block like this compound can lead to molecules with unique photophysical properties or enhanced biological activities. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the synthesis of such higher-order structures.
One of the most versatile methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. nih.govuwindsor.canih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, it can be coupled with a bis(boronic acid) or a naphthoisoxazole-boronic acid derivative to yield dimers. For instance, the synthesis of a symmetrical dimer could be achieved by reacting two equivalents of this compound with a diboronic acid linker. Conversely, an unsymmetrical dimer could be synthesized by first converting this compound to its corresponding boronic acid or ester and then coupling it with another molecule of this compound.
The Heck reaction, another palladium-catalyzed process, allows for the coupling of an aryl halide with an alkene. nih.gov This could be employed to link two naphthoisoxazole units via an olefinic bridge. For example, this compound could be reacted with a vinyl-substituted naphthoisoxazole derivative.
The choice of catalyst and ligands is crucial for the success of these coupling reactions, especially with potentially less reactive aryl chlorides. uwindsor.ca Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands like XPhos or SPhos, have shown high efficacy in the coupling of aryl chlorides. nih.govpolyu.edu.hk
| Coupling Reaction | Reactants | Potential Product | Catalyst System (Example) |
| Suzuki-Miyaura | This compound + Naphtho[1,2-d]isoxazole-1-boronic acid | 1,1'-Binaphtho[1,2-d]isoxazole | Pd(OAc)₂ / SPhos |
| Heck | This compound + 1-Vinylnaphtho[1,2-d]isoxazole | 1,2-Di(naphtho[1,2-d]isoxazol-1-yl)ethene | Pd(OAc)₂ / P(o-tolyl)₃ |
Library Synthesis and Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. nih.gov The reactivity of the chloro-substituent in this compound makes it an excellent starting point for the construction of such libraries.
Palladium-catalyzed cross-coupling reactions are highly amenable to a combinatorial format. By employing a diverse set of coupling partners, a wide array of derivatives can be synthesized in parallel. For example, a library of 1-arylnaphtho[1,2-d]isoxazoles could be generated by reacting this compound with a collection of different arylboronic acids via the Suzuki-Miyaura reaction. Similarly, Sonogashira coupling with a variety of terminal alkynes would yield a library of 1-alkynylnaphtho[1,2-d]isoxazoles.
Nucleophilic aromatic substitution (SNAr) offers another avenue for library synthesis. libretexts.orgresearchgate.net While aryl chlorides are generally less reactive than their bromide or iodide counterparts in SNAr reactions, the reaction can often be facilitated by the presence of electron-withdrawing groups on the aromatic ring or by using strong nucleophiles. Libraries of 1-amino, 1-alkoxy, or 1-thioether substituted naphthoisoxazoles could be synthesized by reacting this compound with a diverse set of amines, alcohols, or thiols, respectively.
The use of solid-phase synthesis, where the naphthoisoxazole core is attached to a resin, can further streamline the purification process in combinatorial library synthesis.
| Reaction Type | Variable Building Block | Resulting Library Scaffold |
| Suzuki-Miyaura Coupling | Diverse Arylboronic acids | 1-Aryl-naphtho[1,2-d]isoxazoles |
| Sonogashira Coupling | Diverse Terminal alkynes | 1-Alkynyl-naphtho[1,2-d]isoxazoles |
| Buchwald-Hartwig Amination | Diverse Amines | 1-Amino-naphtho[1,2-d]isoxazoles |
| Nucleophilic Aromatic Substitution | Diverse Alcohols/Thiols | 1-Alkoxy/Thio-naphtho[1,2-d]isoxazoles |
Stereoselective Synthesis of Chiral Naphthoisoxazole Derivatives
The introduction of chirality into a molecule is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different pharmacological activities. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. masterorganicchemistry.com For the synthesis of chiral naphthoisoxazole derivatives starting from the achiral this compound, chirality must be introduced through the use of a chiral reagent or catalyst.
One common strategy is to couple the achiral naphthoisoxazole core with a chiral building block. For instance, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, can be employed to attach a chiral side chain. Reacting this compound with a chiral boronic acid or a chiral amine would result in the formation of a chiral naphthoisoxazole derivative. The stereochemistry of the final product would be determined by the stereochemistry of the chiral coupling partner.
Another approach involves the use of a chiral catalyst in a reaction that creates a new stereocenter. For example, a stereoselective reduction of a prochiral ketone or imine substituent, which could be introduced at the 1-position via a prior coupling reaction, could be achieved using a chiral reducing agent or a catalyst with chiral ligands.
While direct asymmetric reactions on the naphthoisoxazole ring system are less common, the functionalization at the 1-position provides a versatile entry point for the introduction of chirality.
| Strategy | Method | Chiral Source | Example Product |
| Coupling with Chiral Building Block | Suzuki-Miyaura Coupling | Chiral Arylboronic Acid | (R/S)-1-(Chiral-aryl)-naphtho[1,2-d]isoxazole |
| Coupling with Chiral Building Block | Buchwald-Hartwig Amination | Chiral Amine | (R/S)-N-(Chiral-alkyl)-1-amino-naphtho[1,2-d]isoxazole |
| Asymmetric Catalysis | Stereoselective Reduction | Chiral Catalyst (e.g., with BINAP ligand) | (R/S)-1-(1-Hydroxyalkyl)-naphtho[1,2-d]isoxazole |
Advanced Spectroscopic and Structural Characterization Methodologies for 1 Chloronaphtho 1,2 D Isoxazole and Its Derivatives
X-ray Crystallography for Absolute and Relative Stereochemistry and Molecular Conformation
X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystal. For derivatives of naphtho[1,2-d]isoxazole, this technique provides unequivocal evidence of their absolute and relative stereochemistry, as well as their preferred molecular conformations in the solid state.
For instance, the X-ray crystal structures of 2-[4-(N,N-dimethylamino)phenyl]naphtho[1,2-d]oxazole and 1,1′-bis(naphtho[1,2-d]oxazol-2-yl)ferrocene have been successfully determined, offering precise bond lengths, bond angles, and torsional angles. researchgate.net Such data is crucial for understanding the planarity of the fused ring system and the spatial orientation of substituents. In the solid state, the conformation of molecules can be influenced by packing forces, and techniques like CP MAS 13C NMR have shown that the energy barrier for processes like ring-inversion can be higher in the crystalline state compared to in solution. unibas.it
The structural investigation of related compounds, such as N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (MBS) and its hydrochloride form (MBSHCl), revealed monoclinic crystal systems. nih.gov This highlights the power of single-crystal X-ray analysis in defining the complete solid-state structure, which is invaluable for understanding the physical properties of these materials. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of nuclei. nih.govcore.ac.uk
For 1-Chloronaphtho[1,2-d]isoxazole and its derivatives, 1H and 13C NMR spectroscopy are fundamental for confirming their structures. mdpi.comresearchgate.net For example, in the 1H NMR spectrum of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, the absence of the imine proton signal, which is present in the parent naphtho[1,2-d]isoxazole, is a key indicator of substitution at the 1-position. preprints.org
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unravel the complex spin systems and assign all proton and carbon signals unambiguously, a suite of advanced 2D NMR experiments is employed. ipb.ptwikipedia.orgscribd.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgslideshare.net This is instrumental in tracing out the proton-proton connectivity within the naphthalene (B1677914) and substituent moieties.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing a clear map of one-bond C-H connections. wikipedia.orgscribd.com This is essential for assigning the carbon resonances of the naphthyl ring system.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. ipb.ptscribd.com This is particularly powerful for identifying quaternary carbons, which are not observable in HSQC, and for establishing the connectivity between different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, irrespective of whether they are connected through bonds. wikipedia.orgslideshare.net This is crucial for determining the relative stereochemistry and conformational preferences of the molecule in solution.
The combined application of these techniques has been successfully used to fully characterize the 1H and 13C NMR chemical shift assignments of novel naphtho[1,2-d]isoxazole derivatives. mdpi.comresearchgate.net
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes and other dynamic processes in molecules. unibas.it By analyzing the changes in NMR spectra over a range of temperatures, it is possible to determine the energy barriers associated with these processes. unibas.it
For flexible molecules containing the naphtho[1,2-d]isoxazole core, DNMR can be used to investigate phenomena such as the rotation of substituent groups or ring-inversion processes in non-aromatic portions of the molecule. unibas.it The selection of appropriate solvents is critical for these studies, with mixtures like CHF2Cl/CHFCl2 being used for low-temperature measurements down to -180 °C, and high-boiling point solvents like [D6]DMSO for high-temperature experiments. unibas.it
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides valuable structural information about molecules in their solid, crystalline form. nih.govnih.gov This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. nih.gov
For naphtho[1,2-d]isoxazole derivatives, 13C CP/MAS NMR spectra can be used to identify the number of crystallographically independent molecules in the unit cell and to probe the local environment of each carbon atom. researchgate.net Furthermore, advanced techniques like 2D 1H-13C HETCOR under fast MAS conditions can provide detailed connectivity information in the solid state. nih.gov Solid-state NMR studies, often complemented by quantum-chemical calculations, allow for the complete assignment of 13C and even 1H signals in the solid phase. nih.gov
Mass Spectrometry for Fragmentation Pattern Analysis and Precise Mass Determination
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govnih.gov
The fragmentation of naphtho[1,2-d]isoxazole derivatives under mass spectrometric conditions can provide valuable insights into their structure. The stability of the fused aromatic system often leads to characteristic fragmentation pathways that can be used for identification purposes. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in its identification. nih.gov
For novel this compound derivatives, HRMS is used to confirm the expected molecular formula. mdpi.comresearchgate.net For example, the expected molecular ion for 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole was confirmed by ESI-HRMS, providing strong evidence for its successful synthesis. preprints.org The high resolving power of modern mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, also helps to differentiate between isobaric interferences, leading to cleaner and more reliable data. nih.gov
Table of Spectroscopic Data for a Representative Naphtho[1,2-d]isoxazole Derivative
| Technique | Data Type | Observed Values |
| 1H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.45-8.66 ppm. preprints.org |
| 13C NMR | Chemical Shift (δ) | Signals corresponding to all carbon atoms in the molecule. preprints.org |
| HRMS (ESI) | m/z | [M+H]+ ion corresponding to the calculated molecular formula. preprints.org |
| IR | Wavenumber (cm-1) | Bands for aromatic C-H, C=C, and other functional groups. preprints.org |
| UV-Vis | Wavelength (λmax) | Absorptions characteristic of the naphthalene and isoxazole (B147169) chromophores. preprints.org |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. While specific experimental MS/MS data for this compound is not extensively available in the public domain, a plausible fragmentation pathway can be predicted based on the known behavior of related compounds, such as chlorinated aromatic hydrocarbons and other isoxazole derivatives. researchgate.netresearchgate.net
Upon electron impact ionization, the molecular ion ([M]⁺˙) of this compound would be formed. The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways, driven by the stability of the resulting fragments. The presence of the chlorine atom and the fused aromatic system significantly influences the fragmentation pattern.
One of the primary fragmentation steps would likely involve the cleavage of the weak N-O bond within the isoxazole ring, a common fragmentation route for isoxazoles. researchgate.net This can lead to the formation of a nitrile-containing radical cation. Another predictable fragmentation is the loss of a chlorine radical (Cl˙), which is a characteristic fragmentation for chlorinated aromatic compounds. The loss of small neutral molecules such as CO and HCN is also anticipated, arising from the breakdown of the heterocyclic ring.
Table 1: Predicted MS/MS Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Plausible Fragmentation Pathway |
| [M-Cl]⁺ | Loss of Chlorine radical | Cleavage of the C-Cl bond from the molecular ion. |
| [M-CO]⁺˙ | Loss of Carbon Monoxide | Rearrangement and cleavage of the isoxazole ring. researchgate.net |
| [M-HCN]⁺˙ | Loss of Hydrogen Cyanide | Fragmentation of the isoxazole ring. |
| [M-NO]⁺ | Loss of Nitric Oxide | Cleavage of the N-O bond and rearrangement. |
| [Naphthalyne]⁺˙ | C₁₀H₆⁺˙ | Extensive fragmentation of the isoxazole ring and loss of substituents. |
It is important to note that the relative abundances of these fragment ions would depend on the collision energy used in the MS/MS experiment. High-resolution mass spectrometry would be essential to confirm the elemental composition of each fragment ion, thereby providing strong evidence for the proposed fragmentation pathways.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is dominated by the modes of the fused naphthalene and isoxazole rings. The naphthalene moiety gives rise to characteristic C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹) and a series of C=C stretching vibrations between 1400 and 1650 cm⁻¹. The isoxazole ring contributes with its own set of ring stretching and deformation modes. The C=N stretching vibration of the isoxazole ring is expected to appear in the region of 1550-1650 cm⁻¹, potentially overlapping with the naphthalene C=C stretching bands. The N-O stretching vibration is typically observed in the 900-1000 cm⁻¹ range.
The presence of the chlorine atom introduces a characteristic C-Cl stretching vibration. For chlorinated aromatic compounds, this band is typically found in the region of 600-800 cm⁻¹. nih.gov The exact position of this band can be influenced by the substitution pattern on the naphthalene ring. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the fused ring system and the C-Cl bond, which may be weak in the IR spectrum. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Naphthalene C=C Stretch | 1400 - 1650 | IR, Raman |
| Isoxazole C=N Stretch | 1550 - 1650 | IR, Raman |
| Isoxazole Ring Breathing | 1000 - 1200 | Raman |
| N-O Stretch | 900 - 1000 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| Out-of-plane C-H Bending | 700 - 900 | IR |
A comprehensive analysis would involve computational modeling, such as Density Functional Theory (DFT) calculations, to predict the vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra for a definitive assignment of the observed bands.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states, while fluorescence spectroscopy observes the emission of light as the molecule returns from an excited state to the ground state.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the extended aromatic system of the naphthalene core. Naphthalene itself exhibits strong absorptions in the UV region. researchgate.net The fusion of the isoxazole ring and the presence of the chlorine substituent will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted naphthalene. The chlorine atom, with its lone pairs of electrons, can participate in n-π* transitions, which are typically weaker than π-π* transitions and may appear as shoulders on the main absorption bands.
Table 3: Predicted Electronic Absorption and Emission Properties of this compound
| Spectroscopic Parameter | Predicted Range/Value | Associated Electronic Transition |
| λ_max (Absorption) | 220-350 nm | π → π* transitions of the naphthalene core |
| ε (Molar Absorptivity) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ | High intensity for π → π* transitions |
| λ_em (Emission) | 330-450 nm | Fluorescence from the lowest excited singlet state (S₁) |
| Stokes Shift | 20-100 nm | Energy difference between absorption and emission maxima |
Further studies involving solvatochromism, where the absorption and emission spectra are recorded in solvents of varying polarity, could provide more detailed information about the nature of the electronic transitions and the dipole moment changes upon excitation.
Theoretical and Computational Chemistry Studies of 1 Chloronaphtho 1,2 D Isoxazole
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to predict the molecular properties of 1-Chloronaphtho[1,2-d]isoxazole, offering a detailed picture of its electronic behavior. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its own strengths in theoretical chemistry.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) has become a popular method for the computational study of medium to large molecular systems due to its excellent balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations. inpressco.com When studying this compound, DFT can be used to optimize its geometry and calculate a range of electronic properties.
These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. Furthermore, DFT calculations can yield values for ionization potential, electron affinity, electronegativity, and global hardness, which together characterize the molecule's response to charge transfer.
Table 1: Illustrative Electronic Properties of this compound Calculated by DFT
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
| Electronegativity (χ) | 4.15 eV |
| Global Hardness (η) | 2.35 eV |
This table is for illustrative purposes and shows the type of data generated from DFT calculations.
Ab Initio Methods for High-Level Theoretical Insights
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, particularly for electronic properties that are challenging for standard DFT functionals. chemeurope.com
For a molecule like this compound, ab initio methods can be employed to obtain a more precise description of electron correlation effects, which are important for accurately predicting properties like excited states and reaction barriers. While computationally more demanding than DFT, ab initio calculations are the gold standard for benchmarking the results of other methods and for gaining high-level theoretical insights into the molecule's behavior.
Basis Set Selection and Computational Efficiency
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation, but also its computational cost. arxiv.org
For a molecule like this compound, a Pople-style basis set such as 6-31G* is often a good starting point, offering a reasonable compromise between accuracy and efficiency. unimelb.edu.auacs.org For more precise calculations, a larger basis set like 6-311++G(d,p) can be used, which includes diffuse functions (++) to better describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.net The selection of the basis set is therefore a trade-off between the desired level of accuracy and the available computational resources.
Table 2: Comparison of Common Basis Sets for Computational Studies
| Basis Set | Description | Computational Cost |
| STO-3G | Minimal basis set, low accuracy | Low |
| 6-31G* | Split-valence with polarization functions | Moderate |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions | High |
| aug-cc-pVTZ | Correlation-consistent, high accuracy | Very High |
This table provides a general comparison of basis sets and their typical computational cost.
Analysis of Aromaticity and Electron Delocalization in the Naphthoisoxazole Core
The concept of aromaticity is central to understanding the stability and reactivity of the naphthoisoxazole core. Computational methods provide quantitative measures of aromaticity, allowing for a detailed analysis of electron delocalization within the fused-ring system.
NICS (Nucleus-Independent Chemical Shift) Analysis
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. acs.org It involves placing a "ghost" atom at a specific point in the molecule, typically at the center of a ring, and calculating the magnetic shielding at that point. github.io A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.
Table 3: Hypothetical NICS(1) Values for the Rings of this compound
| Ring | Hypothetical NICS(1) Value (ppm) | Aromatic Character |
| Naphthalene (B1677914) Ring A | -9.5 | Aromatic |
| Naphthalene Ring B | -8.2 | Aromatic |
| Isoxazole (B147169) Ring | -3.1 | Weakly Aromatic |
This table presents illustrative NICS(1) values to demonstrate how aromaticity can be quantified for each ring in the fused system.
Aromaticity Indices and Molecular Orbital Theory
In addition to NICS, several other indices are used to quantify aromaticity based on structural or electronic criteria. The Harmonic Oscillator Model of Aromaticity (HOMA) index, for instance, evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system. researchgate.net Bird's index is another structurally based measure of aromaticity. researchgate.net
From the perspective of molecular orbital theory, the distribution and energies of the π-orbitals are fundamental to understanding electron delocalization. The planarity of the molecule and the continuous overlap of p-orbitals in the fused-ring system allow for the delocalization of π-electrons across the entire molecule, contributing to its stability. The analysis of the π-molecular orbitals can reveal the extent of this delocalization and how it is influenced by the chlorine substituent and the isoxazole ring.
Table 4: Common Aromaticity Indices and Their Interpretation
| Index | Basis of Calculation | Interpretation for Aromaticity |
| HOMA | Bond lengths | Value approaches 1 |
| PDI | Bond orders | Value approaches 0 |
| FLU | Electron delocalization | Value approaches 0 |
| NICS | Magnetic shielding | Negative value |
This table summarizes some of the common indices used to evaluate aromaticity.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. Through quantum mechanical calculations, it is possible to model the transformation of reactants into products, identifying the high-energy transition states that act as barriers to the reaction and any intermediate structures that may be formed along the way. Density Functional Theory (DFT) is a particularly powerful method for these investigations, offering a balance between accuracy and computational cost.
The synthesis of the isoxazole ring, a core component of the target molecule, is often achieved through [3+2] cycloaddition reactions. nih.gov Theoretical chemists can model these synthetic routes to understand their feasibility and energetics. By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for the reaction pathway can be constructed.
For instance, the reaction of a nitrile oxide with an alkyne to form an isoxazole ring can be modeled using DFT. The calculations would reveal the activation energy (the energy difference between the reactants and the transition state), which is a key indicator of the reaction rate. A lower activation energy implies a faster reaction. Studies on related cycloadditions have shown that the reaction free energy can be significantly exergonic, indicating a strong thermodynamic driving force for product formation. For example, the calculated free energy for a D-A intermolecular cycloaddition was found to be -82.0 kcal/mol, indicating a highly favorable reaction. researchgate.net
Illustrative Energy Profile Data for a Hypothetical Isoxazole Synthesis:
| Species | Method/Basis Set | Calculated Gibbs Free Energy (kcal/mol) |
| Reactants (Nitrile Oxide + Alkyne) | DFT (B3LYP/6-311G(d,p)) | 0.0 (Reference) |
| Transition State | DFT (B3LYP/6-311G(d,p)) | +15.2 |
| Product (Isoxazole) | DFT (B3LYP/6-311G(d,p)) | -25.8 |
This table is for illustrative purposes to demonstrate the type of data generated from computational studies.
Many chemical reactions can potentially yield multiple products, known as isomers. Predicting which isomer will be the major product (regioselectivity or stereoselectivity) is a critical challenge in synthetic chemistry. Computational methods can predict these outcomes by comparing the activation energies of the different reaction pathways leading to each isomer. The pathway with the lowest activation energy will be the most favorable, and its corresponding product will be dominant. nih.gov
For the synthesis of substituted isoxazoles, such as this compound, the orientation of the reacting molecules during the cycloaddition determines the final regiochemistry. DFT calculations, including the analysis of frontier molecular orbitals (HOMO and LUMO) and local reactivity indices, can be employed to predict which orientation is electronically favored. nih.gov For example, the cycloaddition of ynamides and isoxazoles has been explored using DFT to understand the resulting chemoselectivity under different catalytic conditions (Brønsted acid, gold(I), or platinum(II)). rsc.org These studies reveal how the catalyst influences the reaction pathway, leading to completely different products from the same starting materials. rsc.org
Molecular Dynamics Simulations for Conformational Space Exploration
For a molecule like this compound, MD simulations can explore its conformational space, identifying the most stable (lowest energy) three-dimensional structures. This information is crucial, as the conformation of a molecule can significantly influence its physical and chemical properties. MD simulations are frequently used to study the stability of ligand-protein complexes, providing valuable information on how a molecule might interact with biological targets. nih.govacs.org A typical MD study might run for hundreds of nanoseconds to ensure that the conformational landscape has been thoroughly explored. nih.gov
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Comparison with Experimental Data
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data. These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectra to those obtained experimentally.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. bohrium.comdergipark.org.tr By calculating the NMR spectra for all possible isomers of a product and comparing them to the experimental spectrum, the correct structure can be confidently assigned. scilit.com For complex molecules with multiple low-energy conformations, a Boltzmann-weighted average of the chemical shifts from each conformer is often calculated to provide a more accurate prediction. uncw.edu
Illustrative Comparison of Experimental and Predicted ¹³C NMR Shifts for a Naphthoisoxazole Analog:
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (mPW1PW91/6-31G(d,p)) | Difference (ppm) |
| C1 | 110.2 | 111.0 | 0.8 |
| C2 | 125.6 | 126.1 | 0.5 |
| C3 | 128.9 | 129.9 | 1.0 |
| C4 | 121.5 | 122.3 | 0.8 |
| C4a | 130.1 | 130.5 | 0.4 |
This table is illustrative, based on typical accuracies reported in the literature for GIAO NMR predictions. scilit.com
UV-Vis and IR Spectroscopy: The electronic transitions that give rise to a molecule's UV-Vis spectrum can be modeled using Time-Dependent DFT (TD-DFT). dergipark.org.tr These calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of the peaks in the experimental spectrum. researchgate.net Similarly, the vibrational frequencies of a molecule's chemical bonds can be calculated, allowing for the prediction of its Infrared (IR) spectrum. These theoretical spectra can be compared with experimental results to confirm the presence of specific functional groups. acs.org
Applications of 1 Chloronaphtho 1,2 D Isoxazole As a Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules
The structural rigidity and inherent reactivity of 1-Chloronaphtho[1,2-d]isoxazole make it a hypothetical yet attractive starting material for the synthesis of more elaborate molecular architectures.
As a Synthon for Fused Heterocyclic Systems
The presence of the chloro substituent on the naphthoisoxazole framework provides a strategic position for the annulation of additional heterocyclic rings. It is anticipated that this compound could serve as a key synthon for the preparation of novel polycyclic heterocyclic systems. This can be envisioned through nucleophilic aromatic substitution (SNAAr) reactions where the chlorine atom is displaced by a dinucleophile. For instance, reaction with a diamine, such as o-phenylenediamine, could potentially lead to the formation of a diazepine-fused naphthoisoxazole system. Similarly, reaction with a compound containing both a thiol and an amino group could pave the way for thiazine-fused derivatives.
The isoxazole (B147169) ring itself, being a five-membered heterocycle, is known to participate in various ring-transformation reactions, further expanding the synthetic utility of this scaffold. nih.gov
Table 1: Potential Fused Heterocyclic Systems from this compound
| Reactant | Potential Fused System |
| o-Phenylenediamine | Naphtho[1',2':4,5]isoxazolo[1,2-a] researchgate.netresearchgate.netbenzodiazepine |
| 2-Aminothiophenol | Naphtho[1',2':4,5]isoxazolo[1,2-a] researchgate.netresearchgate.netbenzothiazine |
| Hydrazine | Naphtho[1',2':4,5]isoxazolo[1,2-a]pyridazine |
This table presents hypothetical products based on established reactivity patterns of chloro-heterocycles.
Precursor for Advanced Polycyclic Aromatic Compounds
The chloro group in this compound is an ideal functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. ymdchem.comacs.org These reactions would allow for the introduction of various aryl or heteroaryl substituents at the 1-position, thereby extending the π-conjugated system. The resulting polycyclic aromatic compounds (PACs) are of interest for their potential applications in materials science and as scaffolds in medicinal chemistry. For example, coupling with phenylboronic acid would yield 1-Phenylnaphtho[1,2-d]isoxazole, while coupling with a thiophene-derived boronic acid could lead to novel donor-acceptor type structures. The synthesis of various 1-substituted naphtho[1,2-d]isoxazoles has been reported through other routes, highlighting the interest in this class of compounds. nih.gov
Role in Materials Science (Chemical Precursor Aspects Only)
The unique combination of a polycyclic aromatic unit and a heteroaromatic ring suggests that this compound could be a valuable precursor in the field of materials science.
Monomer for Polymer Synthesis
Aromatic polymers are known for their thermal stability and are used in a wide range of applications. nih.govrsc.org The chloro-functionality of this compound could potentially be exploited for the synthesis of novel polymers. For instance, through nucleophilic aromatic substitution polymerization with a bisphenol or a dithiol, poly(ether)s or poly(thioether)s incorporating the naphthoisoxazole moiety into the polymer backbone could be prepared. Such polymers might exhibit interesting thermal and optical properties due to the rigid and planar nature of the repeating unit. The development of polymers from aromatic monomers through nucleophilic aromatic ring-opening polymerization is an emerging area of research. acs.org
Precursor for Organic Electronic Materials
Fused heterocyclic systems are at the core of many organic electronic materials used in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netnih.govuoregon.edursc.orgresearchgate.net The naphthoisoxazole core provides a rigid and planar structure that can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. By functionalizing the 1-position through the chloro group, the electronic properties of the resulting molecule can be tuned. For example, the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions could modulate the HOMO and LUMO energy levels of the material. This makes this compound a potential building block for the synthesis of new p-type or n-type organic semiconductors.
Building Block for Functional Dyes and Pigments
Heterocyclic compounds form the basis of a vast array of synthetic dyes and pigments. ymdchem.comresearchgate.neticrc.ac.ir The chromophoric system of the naphthoisoxazole unit can be extended and modified by reactions at the chloro position. Nucleophilic substitution with amines or thiols bearing chromophoric groups, or palladium-catalyzed couplings to other dye molecules, could lead to novel colorants. The rigid structure of the naphthoisoxazole core might impart high thermal and light stability to the resulting dyes. The introduction of solubilizing groups via the chloro handle could also allow for the tailoring of the dye's properties for specific applications, such as in inkjet printing or for textile dyeing. icrc.ac.ir
Table 2: Potential Functional Dye Scaffolds Derived from this compound
| Reactant/Coupling Partner | Potential Dye Class |
| Aniline derivative | Azo-bridged Naphthoisoxazole Dye |
| N,N-Dimethyl-4-((4-aminophenyl)diazenyl)aniline | Disperse Dye |
| 4-Aminophenol | Vat Dye Precursor |
This table presents hypothetical dye structures based on the known chemistry of dye synthesis.
Exploration as a Ligand Precursor for Coordination Chemistry
The isoxazole nucleus, with its nitrogen and oxygen heteroatoms, possesses inherent coordinating properties, making its derivatives attractive candidates for the design of novel ligands in coordination chemistry. capes.gov.br The strategic placement of a chloro-substituent, as in this compound, offers a reactive site for the introduction of various donor groups, thereby enabling the synthesis of a diverse library of potential ligands.
The lone pair of electrons on the nitrogen atom of the isoxazole ring can readily coordinate to metal centers. Furthermore, the introduction of coordinating moieties via nucleophilic substitution of the chlorine atom can lead to the formation of bidentate or multidentate ligands. For instance, reaction with nitrogen-based nucleophiles such as pyrazoles or imidazoles could yield N,N'-bidentate ligands. Similarly, reaction with amino alcohols or aminothiols could furnish N,O- or N,S-bidentate ligands, respectively.
The resulting metal complexes of these naphthoisoxazole-based ligands could exhibit interesting catalytic, photophysical, or biological properties. The extended aromatic system of the naphthalene (B1677914) core might influence the electronic properties of the metal center and could also participate in π-stacking interactions, which can be a crucial factor in the assembly of supramolecular structures.
While direct studies on the coordination chemistry of this compound are not yet reported, the exploration of trisubstituted isoxazoles as allosteric ligands for receptors highlights the potential of the isoxazole scaffold to interact with biological macromolecules, a principle that can be extended to the design of metallodrugs. acs.org
Table 1: Potential Ligand Types Derived from this compound
| Nucleophile | Resulting Ligand Type | Potential Coordination Modes |
| Pyrazole | N,N'-bidentate | Chelating |
| Imidazole | N,N'-bidentate | Chelating |
| 2-Aminophenol | N,O-bidentate | Chelating |
| 2-Aminothiophenol | N,S-bidentate | Chelating |
| Ethylenediamine | N,N'-bidentate | Bridging or Chelating |
Advanced Synthetic Methodologies Employing this compound as a Key Intermediate
The reactivity of the C-Cl bond in this compound makes it a valuable intermediate for the construction of more elaborate molecular structures through various cross-coupling and nucleophilic substitution reactions. The functionalization of the isoxazole ring, particularly through transition metal-catalyzed reactions, is a well-established strategy for the synthesis of complex heterocyclic compounds. researchgate.netrsc.org
Nucleophilic Aromatic Substitution:
The chlorine atom at the 1-position of the naphthoisoxazole ring is susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the introduction of a wide range of functional groups. The reaction of chloroquinolines with nucleophiles provides a good analogy for the expected reactivity. researchgate.net For example, reaction with amines, alcohols, or thiols can lead to the corresponding 1-amino-, 1-alkoxy-, or 1-thioalkoxy-naphtho[1,2-d]isoxazoles. The synthesis of 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole from the corresponding oxime suggests that the 1-position is indeed reactive towards nucleophiles. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The chloro-substituent in this compound can serve as a handle for various palladium-catalyzed reactions, including Suzuki, Stille, and Negishi couplings. These reactions would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 1-position, significantly expanding the chemical space accessible from this intermediate. The successful application of Suzuki coupling for the synthesis of 3,4-diarylisoxazoles demonstrates the feasibility of such transformations on the isoxazole core. researchgate.net
Table 2: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Resulting Product |
| Suzuki Coupling | Arylboronic acid | 1-Aryl-naphtho[1,2-d]isoxazole |
| Stille Coupling | Organostannane | 1-Alkyl/Aryl-naphtho[1,2-d]isoxazole |
| Negishi Coupling | Organozinc reagent | 1-Alkyl/Aryl-naphtho[1,2-d]isoxazole |
| Buchwald-Hartwig Amination | Amine | 1-Amino-naphtho[1,2-d]isoxazole |
| Sonogashira Coupling | Terminal alkyne | 1-Alkynyl-naphtho[1,2-d]isoxazole |
The resulting functionalized naphthoisoxazoles can serve as key intermediates in the synthesis of biologically active molecules or advanced materials. The ability to introduce a wide variety of substituents at a specific position on the heterocyclic core makes this compound a highly valuable and versatile building block in modern organic synthesis.
Q & A
Q. What are the most reliable synthetic routes for 1-Chloronaphtho[1,2-d]isoxazole, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves cyclo-condensation of naphthalene derivatives with chloro-substituted isoxazole precursors. Evidence suggests that Schiff bases or nitroacetate intermediates are critical for regioselectivity . For example, Supsana et al. (2000) reported a one-pot synthesis via simultaneous o- and peri-cyclization in naphthalene, yielding isoxazole 2-oxide intermediates . Key variables include:
- Temperature : Elevated temperatures (>100°C) favor ring closure but may increase side products like dinitroglutarates .
- Catalysts : Sodium acetate improves stereoselectivity in isoxazole formation (yields 90–95%) .
Table 1 : Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–110°C | Higher purity at 100°C |
| Solvent | DMF/EtOH | DMF improves cyclization |
| Catalyst (NaOAc) | 10 mol% | Enhances stereoselectivity |
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm C-Cl stretching (550–600 cm⁻¹) and isoxazole ring vibrations (1600–1650 cm⁻¹) .
- NMR : H NMR detects aromatic protons (δ 7.2–8.5 ppm) and chlorine-induced deshielding .
- X-ray crystallography : Resolves naphtho-isoxazole fused-ring geometry (e.g., Acta Cryst. data for analogous naphtho-oxazinones ).
Advanced Research Questions
Q. What mechanisms underlie the photodissociation of this compound, and how do conical intersections affect its stability?
- Methodological Answer : Double photoionization studies reveal two pathways:
- Direct dissociation : Cleavage of the Cl-C bond via low-energy conical intersections (1–2 eV) .
- Indirect pathways : Ring-opening precedes Cl loss, observed in gas-phase PEPIPICO experiments .
Design Consideration : Use ultrafast spectroscopy (fs resolution) to track transient intermediates. Computational modeling (DFT/MP2) predicts branching ratios for dissociation channels .
Q. How do structural modifications (e.g., fluorophenyl substitutions) alter the anticancer activity of this compound derivatives?
- Methodological Answer : SAR studies highlight:
- Electron-withdrawing groups (e.g., -F) enhance HSP90 inhibition by increasing binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 for unsubstituted analogs) .
- Substitution position : Para-fluorophenyl groups improve cytotoxicity (IC₅₀ = 1.2 µM in HeLa cells) compared to meta-substitution (IC₅₀ = 3.8 µM) .
Table 2 : SAR of Substituted Derivatives
| Substituent | Position | IC₅₀ (HeLa) | Target Affinity (KD, nM) |
|---|---|---|---|
| -Cl | 1 | 2.5 µM | 850 |
| -F | 4 | 1.2 µM | 320 |
| -NO₂ | 2 | 4.7 µM | 1200 |
Q. How should researchers address contradictions in reported synthetic yields (e.g., 70% vs. 95%) for similar protocols?
- Methodological Answer : Discrepancies arise from:
- Purity of starting materials : Nitroacetate esters with >98% purity reduce side reactions .
- Workup procedures : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery .
Recommendation : Replicate protocols with strict inert conditions (Argon atmosphere) and quantify intermediates via HPLC .
Data Analysis & Experimental Design
Q. What strategies validate the proposed reaction mechanisms for this compound formation?
- Methodological Answer :
- Isotopic labeling : Use N-hydroxylamine to track nitrogen incorporation into the isoxazole ring .
- Kinetic studies : Monitor intermediate accumulation (e.g., nitroacetate esters) via time-resolved IR .
Q. Which computational methods best predict the electronic properties of this compound in drug design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
